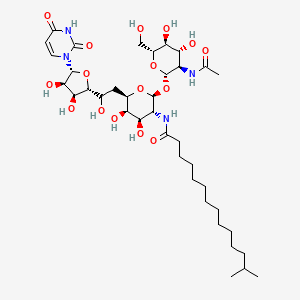
B3-Tunicamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3R,4R,5R,6R)-2-[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]-2-hydroxyethyl]-4,5-dihydroxy-3-oxanyl]-13-methyltetradecanamide is a N-acyl-hexosamine.
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Glycosylation and Selective Cytotoxicity :B3-Tunicamycin inhibits the transfer of N-acetylglucosamine 1-phosphate from UDP-N-acetylglucosamine to dolichyl phosphate, a key step in protein glycosylation. It has been found to inhibit mannose incorporation into glycoproteins synthesized by chick or mouse fibroblasts and demonstrates selective cytotoxicity toward virally transformed fibroblasts. This property makes it a potential candidate for tumor growth studies in animals (Duksin, Seiberg, & Mahoney, 1982).
Impact on Insulin Receptors in Adipocytes :Tunicamycin, by inhibiting protein glycosylation, leads to a rapid depletion of insulin binding activity at the surface of 3T3‐L1 adipocytes. This reduction in insulin receptors impacts the sensitivity of adipocytes to insulin and anti-insulin receptor antibody effects on hexose uptake and metabolism (Rosen, Chia, Fung, & Rubin, 1979).
Effect on Yeast Glycoprotein Synthesis :In yeast, tunicamycin stops the synthesis of external glycoproteins like invertase and acid phosphatase within 30 minutes, without significantly affecting general glucosamine metabolism. This indicates its specific role as an inhibitor of glycoprotein synthesis in yeast cells (Kuo & Lampen, 1974).
Exploring Tunicamycin Resistance in Cells :Research on tunicamycin-resistant mutations in mouse FM3A cells has provided insights into the mechanisms of resistance. This includes the impact on the incorporation of mannose into the acid-insoluble cell fraction, potentially offering perspectives on how cells adapt to inhibitors like tunicamycin (Koyama, Ayusawa, Okawa, Takatsuki, & Tamura, 1982).
Dissecting Tunicamycin Biosynthesis :The study of the biosynthetic genes of tunicamycin in Streptomyces chartreusis and their heterologous expression has contributed to understanding the metabolic pathway for tunicamycin biosynthesis. This research is crucial for creating variants of this natural product for improved therapeutic applications (Wyszyński, Hesketh, Bibb, & Davis, 2010).
Influence on Cell Surface Properties and Adhesive Properties :Tunicamycin's inhibition of lipid-carrier-dependent glycosylation of proteins affects the cell surface properties of normal and transformed cells. It interferes with the insertion or function of cell-surface glycoproteins, influencing cellular properties like attachment, cell shape, and agglutinability (Duksin & Bornstein, 1977).
Impact on Immunoglobulin Secretion by Plasma Cells :Tunicamycin's inhibition of N-acetylglucosamine-lipid intermediates significantly affects the secretion of immunoglobulins IgA and IgE by mouse plasma cells, demonstrating the necessity of glycosylation for normal immunoglobulin secretion (Hickman, Kulczycki, Lynch, & Kornfeld, 1977).
Effect on Procollagen to Collagen Conversion :Studies have shown that tunicamycin impacts the conversion of procollagen to collagen in fibroblasts and bone, providing insights into the role of glycosylation in collagen synthesis and proteolytic modification (Duksin & Bornstein, 1977).
Induction of Autophagy and Apoptosis in Cancer Cells :Tunicamycin has been studied for its role in inducing endoplasmic reticulum stress in cancer cells, leading to autophagy, apoptosis, and enhanced chemotherapy sensitivity. This highlights its potential in cancer therapy (Zhou, Li, Wang, Pan, & Lu, 2017).
Sensitivity to Chemotherapy in Carcinoma Cells :The use of tunicamycin in increasing the sensitivity of head-and-neck carcinoma cells to chemotherapy (cisplatin) has been investigated, suggesting its role in modifying glycosylation processes in tumor cells (Noda, Fujieda, Seki, Tanaka, Sunaga, Ohtsubo, Tsuzuki, Fan, & Saito, 1999).
Eigenschaften
CAS-Nummer |
76544-50-8 |
|---|---|
Produktname |
B3-Tunicamycin |
Molekularformel |
C38H64N4O16 |
Molekulargewicht |
832.9 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide |
InChI |
InChI=1S/C38H64N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h15-16,19,21-23,26-37,43,45,48-53H,4-14,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/t21?,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36+,37+/m1/s1 |
InChI-Schlüssel |
XAFNQFHOQPRGAK-BJLDJXKVSA-N |
Isomerische SMILES |
CC(C)CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES |
CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Synonyme |
B3-tunicamycin tunicamycin B3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-[methylthio]butyric acid](/img/structure/B1229648.png)
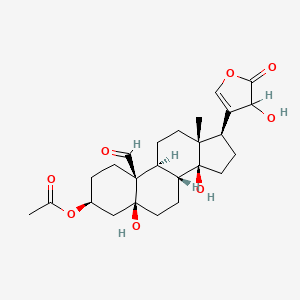
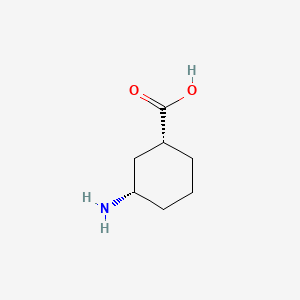
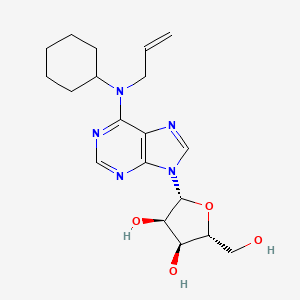
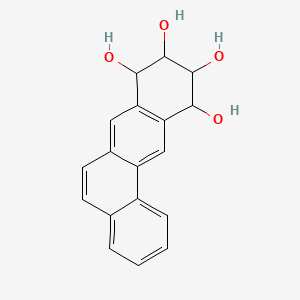
![3-Benzoylamino-1-[2-(4-benzoylamino-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B1229657.png)
![[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)
![4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229661.png)
![2-[[2-(3-Methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester](/img/structure/B1229662.png)
![3-[(3-Fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1229664.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide](/img/structure/B1229665.png)
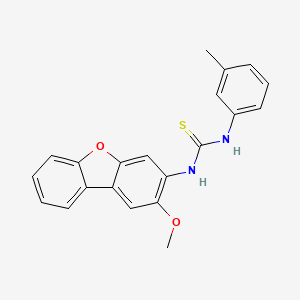
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B1229669.png)
![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)